molecular formula C17H21ClN2O3 B11571925 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-methylcyclohexyl)acetamide

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-methylcyclohexyl)acetamide

Cat. No.: B11571925
M. Wt: 336.8 g/mol
InChI Key: UBSVAGPWOMBKQP-UHFFFAOYSA-N
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Description

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-methylcyclohexyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-methylcyclohexyl)acetamide typically involves the following steps:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    N-Alkylation: The final step involves the alkylation of the nitrogen atom with 2-methylcyclohexyl bromide or a similar reagent.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the modulation of biochemical pathways.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine atom and the N-(2-methylcyclohexyl) group in 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-methylcyclohexyl)acetamide may confer unique properties such as enhanced biological activity, improved stability, and specific interactions with molecular targets.

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8 g/mol

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C17H21ClN2O3/c1-11-4-2-3-5-13(11)19-16(21)9-20-14-8-12(18)6-7-15(14)23-10-17(20)22/h6-8,11,13H,2-5,9-10H2,1H3,(H,19,21)

InChI Key

UBSVAGPWOMBKQP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl

Origin of Product

United States

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